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Introduction
(R)-Fasiglifam, also known as TAK-875, is a selective agonist for the G-protein coupled

receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is

highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-

stimulated insulin secretion (GSIS).[4][5][6] (R)-Fasiglifam acts as an ago-allosteric modulator

of FFAR1, meaning it enhances the receptor's response to endogenous ligands like free fatty

acids.[7] While its clinical development was halted due to concerns about liver safety, (R)-
Fasiglifam remains a valuable tool for in vitro and ex vivo studies of GPR40 signaling and its

role in pancreatic islet function.[1][2]

These application notes provide detailed protocols for researchers to investigate the effects of

(R)-Fasiglifam on pancreatic islets, focusing on insulin secretion, islet viability, and the

underlying signaling pathways.

Mechanism of Action
(R)-Fasiglifam potentiates insulin secretion in a glucose-dependent manner.[5][6] Its

mechanism involves the activation of the Gαq signaling pathway, leading to downstream effects

that augment the insulin secretory response to glucose.

Signaling Pathway of (R)-Fasiglifam in Pancreatic β-cells
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// Nodes Fasiglifam [label="(R)-Fasiglifam", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPR40

[label="GPR40/FFAR1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gaq [label="Gαq",

fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4",

fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#F1F3F4", fontcolor="#202124"]; DAG

[label="DAG", fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum

(ER)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺

Release", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_oscillation

[label="Amplified Ca²⁺ Oscillations", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Insulin_Exocytosis [label="Insulin Granule Exocytosis", shape=cds, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges Fasiglifam -> GPR40 [label="Binds to"]; GPR40 -> Gaq [label="Activates"]; Gaq ->

PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER

[label="Binds to IP3R"]; ER -> Ca_release; Ca_release -> Ca_oscillation [label="Leads to"];

DAG -> PKC [label="Activates"]; Ca_oscillation -> Insulin_Exocytosis [label="Potentiates"];

PKC -> Insulin_Exocytosis [label="Potentiates"]; } . Caption: (R)-Fasiglifam signaling pathway

in pancreatic β-cells.

The binding of (R)-Fasiglifam to GPR40 activates the Gαq subunit, which in turn stimulates

Phospholipase C (PLC).[8][9] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into

inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 binds to its receptor on the

endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[4]

This amplifies the glucose-induced Ca²⁺ oscillations.[5][6] Simultaneously, DAG activates

Protein Kinase C (PKC), which further augments the downstream mechanisms of insulin

granule exocytosis.[5][6] This dual mechanism of amplifying Ca²⁺ signals and activating PKC

contributes to the potentiation of glucose-stimulated insulin secretion.[5][10]

Experimental Protocols
Pancreatic Islet Isolation
A reliable method for isolating healthy pancreatic islets is crucial for subsequent experiments.

The following is a generalized protocol for collagenase-based islet isolation from mice.[11]

Materials:
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Collagenase P solution (1 mg/mL in HBSS with 0.05% w/v BSA)[11]

Hanks' Balanced Salt Solution (HBSS)[11]

STOP solution (HBSS with 10% Fetal Bovine Serum)[11]

Ficoll-Paque or similar density gradient medium

RPMI-1640 culture medium supplemented with 10% FBS, 100 U/mL penicillin, and 100

µg/mL streptomycin[12]

Protocol Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

cannulate [label="Cannulate Common Bile Duct", fillcolor="#F1F3F4", fontcolor="#202124"];

inject [label="Inject Collagenase P", fillcolor="#FBBC05", fontcolor="#202124"]; excise

[label="Excise Inflated Pancreas", fillcolor="#F1F3F4", fontcolor="#202124"]; digest

[label="Digest at 37°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; stop_digest [label="Stop

Digestion (STOP solution)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash and

Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Purify by Density Gradient

Centrifugation", fillcolor="#34A853", fontcolor="#FFFFFF"]; collect [label="Collect Islets",

fillcolor="#F1F3F4", fontcolor="#202124"]; culture [label="Culture Islets (37°C, 5% CO₂)",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cannulate; cannulate -> inject; inject -> excise; excise -> digest; digest ->

stop_digest; stop_digest -> wash; wash -> purify; purify -> collect; collect -> culture; culture ->

end; } . Caption: Workflow for pancreatic islet isolation.

Procedure:

Anesthetize the mouse and perform a laparotomy to expose the abdominal cavity.

Clamp the common bile duct near the liver and cannulate it near the duodenum.[11]

Slowly inject 3 mL of cold collagenase P solution to inflate the pancreas.[11]
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Excise the inflated pancreas and transfer it to a conical tube with 3 mL of collagenase P

solution.[11]

Incubate in a 37°C water bath with shaking for 10-15 minutes until the tissue is digested.[13]

Terminate the digestion by adding 10 mL of cold STOP solution.[11]

Wash the digested tissue by centrifugation and resuspend in HBSS.

Purify the islets from the exocrine tissue using a density gradient (e.g., Ficoll) centrifugation.

[14]

Collect the islet layer, wash, and handpick for purity under a stereomicroscope.

Culture the isolated islets in RPMI-1640 medium overnight to allow for recovery before

experimentation.[12]

Islet Viability Assays
It is essential to assess the viability of isolated islets before and after experimental treatments.

A. Trypan Blue Exclusion Assay[15]

This method distinguishes between viable cells, which exclude the dye, and non-viable cells

with compromised membranes, which stain blue.

Materials:

Accutase[15]

Trypan Blue solution (0.4%)[15]

Hemocytometer or automated cell counter[15]

Procedure:

Take an aliquot of approximately 150 islet equivalents (IEQs).[15]

Dissociate the islets into single cells using Accutase at 37°C for 10 minutes.[15]
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Quench the reaction with culture medium containing 10% FBS.[15]

Centrifuge the cell suspension and resuspend in PBS.

Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.

Load the mixture onto a hemocytometer and count the number of stained (non-viable) and

unstained (viable) cells under a microscope.

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x

100.

B. FDA/PI Staining[16]

This fluorescent staining method uses Fluorescein Diacetate (FDA) to stain viable cells green

and Propidium Iodide (PI) to stain non-viable cells red.

Materials:

Fluorescein Diacetate (FDA) stock solution

Propidium Iodide (PI) stock solution

Fluorescence microscope

Procedure:

Incubate a sample of islets with a working solution of FDA and PI.

Visualize the islets under a fluorescence microscope using appropriate filters for green (FDA)

and red (PI) fluorescence.

Count the number of green and red cells to determine the percentage of viable islets.
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Assay Principle Advantages Disadvantages

Trypan Blue

Exclusion of dye by

intact cell membranes.

[15]

Simple, rapid, and

inexpensive.

Can underestimate

viability as it only

identifies cells with

severely damaged

membranes.

FDA/PI

Enzymatic conversion

of FDA in viable cells

and intercalation of PI

in non-viable cells.[16]

More sensitive than

Trypan Blue, provides

a clearer distinction

between viable and

non-viable cells.

Requires a

fluorescence

microscope.

Glucose-Stimulated Insulin Secretion (GSIS) Assay
This is the primary assay to evaluate the effect of (R)-Fasiglifam on islet function.

Materials:

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA.[17]

Glucose solutions of varying concentrations (e.g., 2.8 mM for basal and 16.7 mM for

stimulation).[17]

(R)-Fasiglifam stock solution (dissolved in a suitable solvent like DMSO).

Insulin ELISA kit.

Protocol Workflow:

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pre_incubation [label="Pre-incubate Islets (Low Glucose)", fillcolor="#F1F3F4",

fontcolor="#202124"]; wash1 [label="Wash", fillcolor="#F1F3F4", fontcolor="#202124"];

incubation [label="Incubate with Treatment Conditions", fillcolor="#FBBC05",

fontcolor="#202124"]; collect_supernatant [label="Collect Supernatant", fillcolor="#34A853",

fontcolor="#FFFFFF"]; lyse_islets [label="Lyse Islets (Insulin Content)", fillcolor="#F1F3F4",

fontcolor="#202124"]; measure_insulin [label="Measure Insulin (ELISA)", fillcolor="#EA4335",
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fontcolor="#FFFFFF"]; analyze [label="Analyze Data", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges start -> pre_incubation; pre_incubation -> wash1; wash1 -> incubation; incubation ->

collect_supernatant; incubation -> lyse_islets [style=dashed]; collect_supernatant ->

measure_insulin; lyse_islets -> measure_insulin; measure_insulin -> analyze; analyze -> end; }

. Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Procedure:

Handpick islets of similar size and place them in batches of 10-20 into wells of a 24-well

plate.[17]

Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to

allow them to equilibrate.[17]

Remove the pre-incubation buffer and wash the islets with fresh low-glucose KRB.

Add the treatment solutions:

Basal (low glucose, e.g., 2.8 mM)

Stimulated (high glucose, e.g., 16.7 mM)

Basal + (R)-Fasiglifam

Stimulated + (R)-Fasiglifam (at various concentrations)

Incubate for 1 hour at 37°C.[17]

Collect the supernatant for measurement of secreted insulin.

(Optional) Lyse the islets to measure total insulin content.

Quantify insulin concentration in the supernatant and islet lysates using an insulin ELISA kit.

Normalize secreted insulin to the total insulin content or per islet.
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Expected Results with (R)-Fasiglifam:

Condition Expected Insulin Secretion Rationale

Low Glucose (2.8 mM) Basal level
Minimal insulin secretion in the

absence of a glucose stimulus.

Low Glucose + (R)-Fasiglifam Minimal increase over basal

(R)-Fasiglifam has a minimal

effect on insulin secretion at

low glucose concentrations.[5]

[6]

High Glucose (16.7 mM) Increased insulin secretion

Glucose stimulates insulin

secretion through its

metabolism in β-cells.

High Glucose + (R)-Fasiglifam

Potentiated insulin secretion

(significant increase over high

glucose alone)

(R)-Fasiglifam enhances the

glucose-stimulated insulin

secretion pathway.[5][6][7]

Intracellular Calcium ([Ca²⁺]i) Measurement
This assay directly measures the effect of (R)-Fasiglifam on one of its key downstream

signaling events.

Materials:

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)

Fluorescence imaging system or plate reader

Procedure:

Load isolated islets with a Ca²⁺ indicator dye (e.g., Fura-2 AM) by incubating them in a buffer

containing the dye.

Wash the islets to remove excess dye.
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Place the islets in a perfusion chamber on the stage of a fluorescence microscope or in a

microplate for a plate reader.

Perfuse the islets with a low glucose buffer to establish a baseline [Ca²⁺]i level.

Switch to a high glucose buffer and record the changes in [Ca²⁺]i.

Introduce (R)-Fasiglifam in the presence of high glucose and continue to monitor [Ca²⁺]i

changes.

Analyze the fluorescence data to determine the amplitude and frequency of Ca²⁺ oscillations.

Expected Results with (R)-Fasiglifam:

Condition Expected [Ca²⁺]i Response Reference

Low Glucose Low and stable [Ca²⁺]i [9]

High Glucose
Increased [Ca²⁺]i with

oscillations
[5]

High Glucose + (R)-Fasiglifam
Amplified amplitude and/or

frequency of Ca²⁺ oscillations
[5][6]

Data Presentation
The following tables provide a template for summarizing quantitative data from the described

experiments.

Table 1: Effect of (R)-Fasiglifam on Islet Viability

Treatment Concentration (µM) Duration (h) Viability (%)

Control 0 24

(R)-Fasiglifam 1 24

(R)-Fasiglifam 10 24

(R)-Fasiglifam 100 24
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Table 2: Effect of (R)-Fasiglifam on Glucose-Stimulated Insulin Secretion

Glucose (mM) (R)-Fasiglifam (µM)
Insulin Secretion

(ng/islet/h)

Fold Change vs.

High Glucose

Control

2.8 0 N/A

2.8 1 N/A

16.7 0 1.0

16.7 0.1

16.7 1

16.7 10

Table 3: Effect of (R)-Fasiglifam on Intracellular Calcium Oscillations

Glucose (mM) (R)-Fasiglifam (µM)

[Ca²⁺]i Peak

Amplitude (Arbitrary

Units)

[Ca²⁺]i Oscillation

Frequency

(oscillations/min)

2.8 0

16.7 0

16.7 1

16.7 10

Conclusion
The protocols and templates provided in these application notes offer a comprehensive

framework for studying the effects of (R)-Fasiglifam on pancreatic islet physiology. By

systematically evaluating its impact on insulin secretion, cell viability, and intracellular signaling,

researchers can gain valuable insights into the role of GPR40 in β-cell function and its potential

as a therapeutic target for metabolic diseases. Careful execution of these experiments and
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clear presentation of the resulting data are essential for advancing our understanding in this

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. diabetesjournals.org [diabetesjournals.org]

2. cdr.lib.unc.edu [cdr.lib.unc.edu]

3. Characterizing pharmacological ligands to study the long-chain fatty acid receptors
GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]

4. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via
the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling
branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

6. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling
branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

7. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of
FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

8. Activation of GPR40 attenuates chronic inflammation induced impact on pancreatic β-cells
health and function - PMC [pmc.ncbi.nlm.nih.gov]

9. Oleic acid interacts with GPR40 to induce Ca2+ signaling in rat islet beta-cells: mediation
by PLC and L-type Ca2+ channel and link to insulin release - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC
[pmc.ncbi.nlm.nih.gov]

12. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

13. Experimental studies on islets isolation, purification and function in rats - PMC
[pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b570503?utm_src=pdf-custom-synthesis
https://diabetesjournals.org/care/article/41/12/2603/36571/Fasiglifam-Induced-Liver-Injury-in-Patients-With
https://cdr.lib.unc.edu/downloads/hm50v673b
https://pmc.ncbi.nlm.nih.gov/articles/PMC4500364/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4500364/
https://pubmed.ncbi.nlm.nih.gov/31664108/
https://pubmed.ncbi.nlm.nih.gov/31664108/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876146/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4876146/
https://pubmed.ncbi.nlm.nih.gov/27433346/
https://pubmed.ncbi.nlm.nih.gov/27433346/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3794927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3794927/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4083038/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4083038/
https://pubmed.ncbi.nlm.nih.gov/15914509/
https://pubmed.ncbi.nlm.nih.gov/15914509/
https://pubmed.ncbi.nlm.nih.gov/15914509/
https://www.researchgate.net/publication/303479524_Fasiglifam_TAK-875_has_dual_potentiating_mechanisms_via_G_a_q-GPR40FFAR1_signaling_branches_on_glucose-dependent_insulin_secretion
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954665/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3056052/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4723866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4723866/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. Isolation and Purification of Human Pancreatic Islets | Springer Nature Experiments
[experiments.springernature.com]

15. HPAP PANC-DB [hpap.pmacs.upenn.edu]

16. protocols.io [protocols.io]

17. Static insulin secretion analysis of isolated islets [protocols.io]

To cite this document: BenchChem. [Application Notes and Protocols for Studying (R)-
Fasiglifam in Pancreatic Islets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570503#experimental-design-for-studying-r-
fasiglifam-in-pancreatic-islets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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